Hept-6-yn-3-ol

Description

BenchChem offers high-quality Hept-6-yn-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hept-6-yn-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

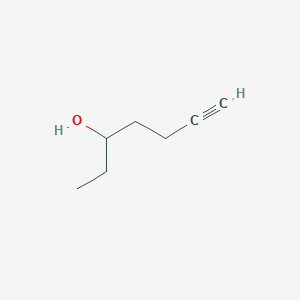

Structure

3D Structure

Properties

IUPAC Name |

hept-6-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h1,7-8H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKKLYNRILHHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to Hept-6-yn-3-ol: Structure, Properties, and Synthetic Utility

This guide provides an in-depth exploration of hept-6-yn-3-ol, a bifunctional organic molecule featuring both a secondary alcohol and a terminal alkyne. Its unique structure makes it a valuable intermediate and building block in various synthetic applications, from natural product synthesis to the development of novel pharmaceutical agents. We will delve into its chemical and physical properties, spectroscopic signature, common synthetic methodologies, and characteristic reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Hept-6-yn-3-ol (C₇H₁₂O) is a seven-carbon chain containing a hydroxyl (-OH) group at the third carbon and a carbon-carbon triple bond at the sixth position. The presence of the hydroxyl group at position 3 creates a chiral center, meaning hept-6-yn-3-ol can exist as two enantiomers, (R)-hept-6-yn-3-ol and (S)-hept-6-yn-3-ol.

The molecule's bifunctionality is the cornerstone of its chemical utility. The terminal alkyne possesses an acidic proton (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form a potent acetylide nucleophile.[1] Simultaneously, the secondary alcohol can undergo a variety of transformations, including oxidation, esterification, and nucleophilic substitution.

Sources

Hept-6-yn-3-ol: A Technical Guide for Research and Development

This guide provides an in-depth overview of hept-6-yn-3-ol, a valuable chemical intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. This document will cover the essential identification, safety, and handling information required for the safe and effective use of this compound in a laboratory setting.

Chemical Identification and Properties

Hept-6-yn-3-ol is an organic molecule containing both an alcohol and an alkyne functional group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules.

CAS Number: 284673-59-2[1]

Molecular Formula: C₇H₁₂O

Molecular Weight: 112.17 g/mol [1]

Structure:

Synonyms:

-

6-Heptyn-3-ol

Physicochemical Properties

Safety and Handling

A specific Safety Data Sheet (SDS) for hept-6-yn-3-ol is not widely available. Therefore, the following safety information is based on data from structurally related compounds, such as other flammable alcohols and heptane derivatives. It is imperative to treat hept-6-yn-3-ol with the caution required for a flammable organic alcohol that may cause irritation.

Hazard Identification

Based on analogous compounds, hept-6-yn-3-ol is anticipated to present the following hazards:

-

Flammability: As a low-molecular-weight alcohol, it is expected to be a flammable liquid. Vapors may form flammable mixtures with air and can travel to an ignition source and flash back.[2][3][4]

-

Skin and Eye Irritation: Direct contact may cause skin irritation, and it is likely to be an eye irritant.[2] Prolonged or repeated skin contact may lead to defatting and dermatitis.

-

Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation and could have narcotic effects, leading to drowsiness or dizziness.

-

Ingestion: Ingestion may be harmful. Aspiration of the material into the lungs can cause chemical pneumonitis.[4]

GHS Classification (Anticipated)

A definitive GHS classification is not available. However, based on similar compounds, a plausible classification would include:

-

Flammable Liquids

-

Skin Irritation

-

Eye Irritation

-

Specific Target Organ Toxicity – Single Exposure (Central nervous system)

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling hept-6-yn-3-ol:

| PPE Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. | To protect against splashes and potential eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. |

| Body Protection | A flame-retardant lab coat. | To protect skin from splashes and in case of fire. |

| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. For spill cleanup or in poorly ventilated areas, a NIOSH-approved respirator with organic vapor cartridges is recommended. | To prevent inhalation of potentially irritating or narcotic vapors.[5] |

Handling and Storage

-

Handling: Use hept-6-yn-3-ol in a well-ventilated area, preferably within a chemical fume hood.[2] Keep away from heat, sparks, and open flames.[2][3][4] Use non-sparking tools and explosion-proof equipment.[2][3] Ground and bond containers when transferring material.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

Experimental Protocols

General Workflow for Handling Hept-6-yn-3-ol

The following diagram illustrates a standard workflow for handling hept-6-yn-3-ol in a research setting, emphasizing safety at each step.

Caption: A typical experimental workflow for handling hept-6-yn-3-ol.

First-Aid Measures

In the event of exposure to hept-6-yn-3-ol, the following first-aid measures, based on similar chemical profiles, should be taken:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill Response

The response to a spill will depend on its size and location.

Caption: A decision workflow for responding to a chemical spill.

Conclusion

References

- BenchChem. (2025). Personal protective equipment for handling (E)-6-Methylhept-3-en-1-ol.

- Thermo Fisher Scientific. (2013, February 5).

- Fisher Scientific. (2009, September 22).

- BLD Pharm. (n.d.). 284673-59-2|Hept-6-yn-3-ol.

- Sigma-Aldrich. (2025, December 23).

-

PubChem. (n.d.). Hept-6-yn-3-ol. Retrieved from [Link]

- MilliporeSigma. (2024, June 2).

- Fisher Scientific. (2025, December 20).

Sources

Hept-6-yn-3-ol: A Pivot Point in Stereoselective Synthesis

Executive Summary

Hept-6-yn-3-ol (CAS: 284673-59-2 / Racemic) is a functionalized homopropargylic alcohol that serves as a critical "linchpin" intermediate in the total synthesis of bioactive natural products.[1] Distinguished by its 7-carbon backbone containing both a secondary hydroxyl group and a terminal alkyne, it provides orthogonal reactivity essential for constructing the

This guide details the evolution of hept-6-yn-3-ol from a simple Grignard adduct to a high-value chiral synthon.[1] It provides validated protocols for its synthesis and enzymatic resolution, addressing the specific challenges of handling homopropargyl metal species and establishing high enantiopurity (ee > 99%) for drug development applications.

Part 1: The Synthetic Genesis (Historical Context)

The history of hept-6-yn-3-ol is inextricably linked to the "Alkyne Boom" of the mid-20th century, where acetylene chemistry became the backbone of industrial organic synthesis.[1] Early preparations were not driven by the target itself, but by the exploration of Grignard reagents derived from homopropargyl halides.

The Grignard Challenge

The direct synthesis involves the nucleophilic addition of a 4-carbon alkynyl fragment to a 3-carbon aldehyde (Propanal).[1]

[1]Historically, this route was plagued by the Wurtz Coupling side reaction. Generating Grignard reagents from 4-bromo-1-butyne often led to dimerization or isomerization to the allene.[1] The breakthrough came with the development of temperature-controlled initiation protocols and the use of Rieke Magnesium or specific activators (1,2-dibromoethane) to favor the formation of the monomeric organomagnesium species over coupling products.

The "Omega Chain" Revolution

In the 1970s and 80s, the synthesis of prostaglandins (PGs) like PGE2 and PGF2

-

Hydrogenated (Lindlar catalyst) to the cis-alkene found in natural PGs.[1]

-

Functionalized via Sonogashira coupling to extend the chain for analogs.

-

Left unsaturated to create rigid analogs for receptor binding studies.

Part 2: Stereochemical Evolution & Applications[1]

As the FDA tightened regulations on chiral drugs in the 1990s, the racemic synthesis of hept-6-yn-3-ol became insufficient.[1] The biological activity of prostaglandins and pheromones is strictly dependent on the configuration of the hydroxyl group (typically S-configuration for pheromones, R or S for specific PG analogs).

The Shift to Asymmetric Synthesis

Researchers initially relied on stoichiometric chiral reducing agents (e.g., Alpine-Borane) to reduce hept-6-yn-3-one.[1] However, these reagents were expensive and difficult to remove.

The Modern Standard: Enzymatic Kinetic Resolution (EKR)

The industry standard shifted to biocatalysis. Lipases, particularly Candida antarctica Lipase B (CAL-B), display exquisite selectivity for the secondary alcohol of hept-6-yn-3-ol.[1] In an irreversible transesterification using vinyl acetate, the lipase selectively acetylates the (

Key Applications

| Domain | Application | Role of Hept-6-yn-3-ol |

| Prostaglandins | Misoprostol / Latanoprost analogs | Precursor to the |

| Pheromones | S-6-methylheptan-3-ol | Precursor to aggregation pheromones of the bark beetle; requires methylation and saturation.[1] |

| Macrolides | Spiroketal assembly | The alcohol and alkyne serve as handles for intramolecular cyclization to form spiro-ring systems.[1] |

Part 3: Technical Protocols

Protocol A: Grignard Synthesis (Racemic)

Target: Synthesis of (±)-hept-6-yn-3-ol via 3-butynylmagnesium bromide.[1]

Reagents:

-

Magnesium turnings (1.2 eq), activated with Iodine.

-

4-Bromo-1-butyne (1.0 eq).[1]

-

Propanal (freshly distilled, 1.1 eq).

Methodology:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of

.[3] Heat gently until iodine vaporizes. -

Grignard Formation (Critical Step): Add 10% of the 4-bromo-1-butyne in THF.[1] Initiate reaction with a heat gun if necessary. Once reflux starts, add the remaining bromide dropwise at a rate that maintains gentle reflux. Note: If reflux stops, Wurtz coupling increases.

-

Addition: Cool the grey Grignard solution to 0°C. Add propanal in THF dropwise over 30 minutes.

-

Workup: Quench with saturated

. Extract with Et2O. Wash with brine, dry over -

Purification: Distill under reduced pressure (approx. 70-75°C @ 15 mmHg) to obtain the colorless oil.

Protocol B: Enzymatic Kinetic Resolution (Chiral)

Target: Isolation of (S)-hept-6-yn-3-ol and (R)-acetate.[1]

Reagents:

-

Vinyl Acetate (Acyl donor, 3.0 eq).

-

Immobilized CAL-B (e.g., Novozym 435).[1]

-

Hexane or MTBE (Solvent).

Methodology:

-

Setup: Dissolve racemic alcohol in Hexane (0.1 M). Add Vinyl Acetate.

-

Initiation: Add CAL-B beads (10-20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor via chiral GC or HPLC. The reaction typically stops at 50% conversion (theoretical maximum for KR).

-

Termination: Filter off the enzyme beads (recyclable).

-

Separation: The product mixture contains the (

)-alcohol and (

Part 4: Visualization & Pathways[1]

Diagram 1: Retrosynthetic Analysis & Utility

This diagram illustrates how hept-6-yn-3-ol serves as a central node connecting raw materials to high-value targets.[1]

Caption: Retrosynthetic tree showing hept-6-yn-3-ol as the convergence of C3 and C4 fragments, diverging into bioactive lipids.[1]

Diagram 2: Enzymatic Kinetic Resolution Workflow

A self-validating workflow for producing enantiopure material.[1]

Caption: Kinetic resolution workflow using CAL-B lipase to separate enantiomers based on reaction rate differences.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13113267, Hept-6-yn-3-ol.[1] Retrieved from [Link][1][6]

-

Organic Syntheses (2025). Preparation of Grignard Reagents from Primary Alkyl Halides. (General Protocol Adaptation). Retrieved from [Link][1][6]

-

Journal of Chemical and Pharmaceutical Research (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Retrieved from [Link][1]

-

RSC Publishing (2025). Novel synthesis of prostaglandin-E2 involving regioselective ring opening.[1] (Context on PG synthesis). Retrieved from [Link][1]

Sources

- 1. (S)-hept-1-en-6-yne-3-ol | C7H10O | CID 57385997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hept-6-yn-3-ol | C7H12O | CID 13113267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Chemo-Orthogonal Utility of Hept-6-yn-3-ol: A Technical Guide to Alkyne Reactivity & Selectivity

Executive Summary

Hept-6-yn-3-ol (CAS: 284673-59-2) represents a high-value bifunctional building block in modern medicinal chemistry and materials science.[1] Its structural utility lies in the homopropargylic spacing (two methylene units) between the chiral secondary alcohol and the terminal alkyne. Unlike propargylic alcohols, where the hydroxyl group electronically activates the alkyne, the ethylene spacer in hept-6-yn-3-ol electronically isolates the two functional groups.[1] This separation allows for chemo-orthogonal functionalization : the alkyne can be subjected to metal-catalyzed cross-coupling or cycloaddition without protecting the alcohol, and conversely, the alcohol can be derivatized while preserving the alkyne warhead.

This guide provides a rigorous analysis of the alkyne group's reactivity, focusing on self-validating protocols for CuAAC (Click Chemistry) and Sonogashira coupling , underpinned by mechanistic insights into chemo-selectivity.[1]

Physicochemical Profile & Reactivity Matrix

Understanding the acid-base profile of hept-6-yn-3-ol is the prerequisite for controlling its reactivity.[1] The competition between the hydroxyl proton and the acetylenic proton dictates the choice of base and solvent.

pKa and Deprotonation Hierarchy

The acidity of the two functional groups inverts depending on the solvent medium, a critical factor often overlooked in protocol design.

| Functional Group | pKa (Water) | pKa (DMSO) | Reactivity Implication |

| Hydroxyl (-OH) | ~16–17 | ~29–30 | In aqueous media, -OH is deprotonated first.[1] In polar aprotic media (DMSO/THF), it is less acidic than in water due to lack of anion stabilization.[1] |

| Terminal Alkyne ( | ~25 | ~24–26 | Acidity is relatively solvent-independent.[1] In DMSO, the alkyne is often more acidic than the alcohol. |

Strategic Insight:

-

For Nucleophilic Substitution (O-alkylation): Use NaH in THF/DMSO.[1] The alkyne will likely be deprotonated along with the alcohol (dianion formation), but the alkoxide is the better nucleophile.

-

For Alkyne Coupling (Sonogashira/Click): Use amine bases (Et

N, DIPEA).[1] These are too weak to deprotonate the alcohol or the alkyne fully but are sufficient to shift the equilibrium for Copper(I) acetylide formation.

Core Reactivity: The Alkyne Warhead

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "Click" reaction is the primary application for this scaffold, allowing the ligation of the hept-6-yn-3-ol fragment to azide-tagged biomolecules or fluorophores.[1][2]

Mechanistic Pathway

The reaction proceeds via a dinuclear copper mechanism .[2][3] The alcohol group at C3 does not poison the catalyst because the homopropargylic spacer prevents the formation of a stable 5-membered chelate with the copper center, which is a common issue with propargylic alcohols.

Figure 1: The catalytic cycle for CuAAC modification of hept-6-yn-3-ol. Note the formation of the

Validated Protocol: Bioconjugation in Aqueous Media

Objective: Link hept-6-yn-3-ol to a Benzyl Azide (model substrate).

-

Stoichiometry: Alkyne (1.0 equiv), Azide (1.0 equiv), CuSO

5H -

Solvent System:

-BuOH : H -

Execution:

-

Validation (Self-Check):

-

TLC: Disappearance of the azide (often visible under UV if aromatic) and alkyne (stains with KMnO

). -

LCMS: Appearance of the triazole mass (M+1).

-

NMR: Disappearance of the triplet at

ppm (terminal alkyne proton) and appearance of the triazole singlet at

-

Sonogashira Cross-Coupling

This reaction constructs C(sp)-C(sp

Chemo-Selectivity Challenge

The secondary alcohol is compatible with Pd(0)/Cu(I) conditions. However, Glaser homocoupling (alkyne dimerization) is a major side reaction if O

Figure 2: The Palladium/Copper dual catalytic cycle.[1] The alcohol functionality on the alkyne remains spectator throughout the transmetallation step.

Validated Protocol: Coupling to Aryl Iodide

-

Reagents: Hept-6-yn-3-ol (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(PPh

) -

Base/Solvent: Et

N (3.0 equiv) in dry THF or DMF. -

Degassing (Critical Step): Sparge the solvent with Argon for 15 mins before adding the catalyst to prevent homocoupling.

-

Reaction:

-

Validation:

Orthogonal Protection Strategies

If the synthesis requires modifying the alcohol before the alkyne (e.g., oxidation to a ketone), the alkyne usually survives. However, if the alkyne must be preserved during harsh electrophilic reactions, protection is required.[1]

| Protection Group | Installation | Deprotection | Stability |

| TMS (Trimethylsilyl) | n-BuLi (2 eq), TMSCl (2 eq) | K | Labile to base; good for short sequences.[1] |

| TIPS (Triisopropylsilyl) | TIPS-OTf, Lutidine | TBAF, THF | Very robust; survives most oxidations/reductions.[1] |

| Nitrobenzyl (Photolabile) | See Ref [4] | UV Light (365 nm) | "Caged" alkyne; useful for spatial control.[1] |

References

-

Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: Organic Chemistry Portal.[1][4] URL:[Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications. Source: Vedantu / Wikipedia (Consolidated Technical Overview).[1] URL:[Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Source: University of Tartu (Bordwell pKa Table Extension).[1] URL:[Link]

-

A photolabile protection strategy for terminal alkynes. Source: Chalmers University of Technology / Elsevier (2013).[1] URL:[Link]

-

Hept-6-yn-3-ol (Compound Summary). Source: PubChem.[1][5][6][7] URL:[Link]

Sources

- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Hept-6-en-3-yn-1-ol | C7H10O | CID 14427813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hept-6-yn-3-ol | C7H12O | CID 13113267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Substituted Heptynol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted heptynol derivatives represent a class of organic compounds with significant, yet underexplored, potential in medicinal chemistry and materials science. The presence of both a hydroxyl group and an alkyne moiety within a seven-carbon framework provides a rich scaffold for chemical modification and the introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies. While direct literature on "substituted heptynol derivatives" as a broad class is limited, this document synthesizes information from related fields of organic chemistry and medicinal chemistry to provide a robust framework for future investigation.

Introduction: The Therapeutic Promise of Substituted Heptynols

The integration of multiple functional groups onto a single molecular scaffold is a cornerstone of modern drug design. Substituted heptynol derivatives, characterized by a seven-carbon chain containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), offer a versatile platform for creating novel therapeutic agents. The hydroxyl group can participate in hydrogen bonding, a critical interaction in biological systems, while the alkyne provides a site for a variety of chemical transformations, including the highly efficient "click chemistry" reactions.[1]

The general structure of a substituted heptynol can be represented as follows:

Where R1, R2, R3, and R4 can be a wide range of substituents, influencing the molecule's steric and electronic properties.

While comprehensive studies on this specific class of compounds are not abundant, the known biological activities of related molecules, such as other functionalized alkynes and alcohols, suggest significant potential. For instance, various substituted alkynes have been investigated for their roles in anticancer, antimicrobial, and neuroprotective agents.[2][3] This guide will extrapolate from these related areas to build a predictive framework for the properties and applications of substituted heptynol derivatives.

Synthetic Strategies and Methodologies

The synthesis of substituted heptynol derivatives can be approached through several established organic chemistry pathways. The choice of a specific synthetic route will depend on the desired substitution pattern and the available starting materials.

General Synthetic Workflow

A general and flexible approach to synthesizing a variety of substituted heptynol derivatives involves the coupling of a terminal alkyne with an appropriate electrophile, followed by or preceded by the introduction of the hydroxyl group.

Sources

Methodological & Application

application of hept-6-yn-3-ol in click chemistry reactions

Application Note: Hept-6-yn-3-ol in Click Chemistry Reactions

Part 1: Core Directive & Introduction

Title: Hept-6-yn-3-ol: A Chiral Homopropargyl Scaffold for CuAAC Click Chemistry and Fragment-Based Drug Discovery.

Abstract: Hept-6-yn-3-ol (CAS: 284673-59-2) is a bifunctional aliphatic building block featuring a secondary hydroxyl group and a terminal alkyne. Its structural versatility makes it a critical scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of 1,2,3-triazole-linked conjugates . This guide details the application of hept-6-yn-3-ol as a "click-ready" linker, providing optimized protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strategies for leveraging its chiral center in library synthesis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Molecule Profile & Strategic Utility

Hept-6-yn-3-ol is distinct from simple propargyl alcohols due to its extended 3-carbon tether (homopropargyl motif) between the chiral center and the alkyne.

-

Structure: CH3-CH2-CH(OH)-CH2-CH2-C≡CH

-

Chirality: The C3 position is a stereocenter. Enantiomerically pure forms (R or S) can be accessed via enzymatic resolution or asymmetric synthesis, allowing for the exploration of stereospecific binding in drug targets.

-

Spacer Function: The ethyl spacer (-CH2-CH2-) between the hydroxyl and the alkyne prevents steric clash between the resulting triazole (after click reaction) and the payload attached to the hydroxyl group. This is superior to propargyl alcohol, where the triazole is directly adjacent to the substitution site.

Core Applications

-

Triazole Library Generation: The terminal alkyne reacts with diverse organic azides to form 1,4-disubstituted 1,2,3-triazoles. These triazoles often serve as bioisosteres for amide bonds in kinase inhibitors and GPCR antagonists.

-

Bifunctional Linker Synthesis:

-

Step A (Hydroxyl): The secondary alcohol is functionalized (esterification, etherification, or silylation) to attach a pharmacophore or surface anchor.

-

Step B (Alkyne): The alkyne undergoes CuAAC to attach a reporter tag (fluorophore), a PEG chain, or a second pharmacophore.

-

-

Natural Product Synthesis: Hept-6-yn-3-ol is a documented intermediate in the total synthesis of marine macrolides, such as Amphidinolide F , where it serves as the precursor for the C18–C29 fragment.

Part 3: Experimental Protocols

Protocol A: Pre-Click Functionalization (Esterification)

Context: Before the click reaction, the hydroxyl group is often derivatized.

-

Reagents: Hept-6-yn-3-ol (1.0 equiv), Carboxylic Acid Payload (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve payload acid and Hept-6-yn-3-ol in dry DCM.

-

Add EDC·HCl and DMAP at 0°C.

-

Stir at Room Temperature (RT) for 4–12 hours.

-

Note: The terminal alkyne is stable under these coupling conditions.

-

Protocol B: Optimized CuAAC "Click" Reaction

Context: This protocol uses a water-soluble ligand (THPTA) to protect the copper catalyst and prevent alkyne homocoupling (Glaser coupling), ensuring high yields even with the secondary alcohol present.

Materials:

-

Alkyne: Hept-6-yn-3-ol (or its ester derivative).

-

Azide: Target azide (1.0–1.2 equiv).

-

Catalyst: CuSO4·5H2O (5 mol%).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%).

-

Reductant: Sodium Ascorbate (10 mol%).

-

Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step Methodology:

-

Stock Solutions: Prepare the following stock solutions in deionized water:

-

CuSO4 (100 mM)

-

THPTA (200 mM)

-

Sodium Ascorbate (500 mM) - Freshly prepared.

-

-

Complex Formation: Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 5 µL Cu stock + 25 µL THPTA stock) and incubate for 5 minutes. Why? This forms the active catalytic complex before exposure to reactants.

-

Reaction Assembly:

-

In a reaction vial, dissolve Hept-6-yn-3-ol (1.0 equiv) and the Azide (1.0 equiv) in the organic co-solvent (DMSO or tBuOH).

-

Add water to reach the desired solvent ratio (typically 1:1).

-

Add the Cu-THPTA complex.

-

Add the Sodium Ascorbate solution last to initiate the reaction.

-

-

Incubation: Stir at RT for 1–4 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Dilute with water and extract with Ethyl Acetate.

-

Wash organic layer with 5% EDTA solution (to chelate and remove Copper).

-

Dry over Na2SO4 and concentrate.[1]

-

Data Summary: Solvent Compatibility Table

| Solvent System | Solubility of Hept-6-yn-3-ol | Reaction Rate | Recommended For |

| tBuOH / Water (1:1) | High | Fast | Small molecule synthesis, robust purification. |

| DMSO / Water (9:1) | Very High | Moderate | Biological payloads, poorly soluble azides. |

| DMF / Water (1:1) | High | Moderate | Peptide conjugation (solid phase). |

Part 4: Visualization (Graphviz DOT)

Caption: Workflow for converting Hept-6-yn-3-ol into a bioactive triazole conjugate via esterification and CuAAC.

Part 5: References

-

PubChem. Hept-6-yn-3-ol Compound Summary (CID 13113267). National Library of Medicine. Available at: [Link]

-

Decultot, L. (2016).[2] Towards the total synthesis of amphidinolides C and F. University of Glasgow (PhD Thesis). [Describes synthesis and use of hept-6-yn-3-ol as a fragment]. Available at: [Link]

-

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Foundational reference for the CuAAC protocol described).

-

Organic Syntheses. Preparation of Alkyne-Azide Click Conjugates. (General protocols adapted for homopropargyl alcohols). Available at: [Link]

Sources

Application Notes & Protocols: Hept-6-yn-3-ol as a Versatile Chiral Building Block in the Synthesis of Natural Product Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Simple Scaffold

In the intricate world of natural product synthesis, the strategic selection of starting materials is paramount. Hept-6-yn-3-ol, a chiral propargylic alcohol, emerges as a deceptively simple yet powerful building block for the construction of complex molecular architectures reminiscent of natural products. Its value lies in the orthogonal reactivity of its two key functional groups: a terminal alkyne and a secondary alcohol. The terminal alkyne serves as a versatile handle for carbon-carbon bond formation through reactions such as Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), while the secondary alcohol provides a chiral center and a site for oxidation, reduction, or further functionalization.[1] This combination allows for the divergent synthesis of a wide array of natural product analogues, which are critical for probing biological activity and developing new therapeutic agents.[2][3] This guide will explore the synthetic potential of hept-6-yn-3-ol, providing detailed protocols for its key transformations and illustrating its application in the conceptual design of natural product-like scaffolds.

The Strategic Advantage of Hept-6-yn-3-ol

The utility of hept-6-yn-3-ol in synthesis is rooted in the distinct and predictable reactivity of its functional groups. The terminal alkyne is a gateway to a multitude of transformations.[4][5] The acidic proton on the sp-hybridized carbon can be readily removed to generate a potent nucleophile for additions to carbonyls or for coupling reactions.[6] Conversely, the alkyne itself can act as an electrophile in certain contexts. The secondary alcohol introduces a stereocenter, which can be exploited to induce diastereoselectivity in subsequent reactions. Its oxidation to a ketone or its conversion into a good leaving group opens up further synthetic possibilities.[7] The strategic placement of these two functionalities in a seven-carbon chain provides a flexible scaffold that can be elaborated into a variety of cyclic and acyclic structures.

Key Synthetic Transformations and Protocols

Elaboration of the Terminal Alkyne

The terminal alkyne is arguably the most versatile functional group in hept-6-yn-3-ol, offering numerous avenues for molecular elaboration.

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of immense importance in the synthesis of polyunsaturated natural products and their analogues.[8][9] This reaction proceeds under mild conditions and tolerates a wide range of functional groups.[10]

-

Causality of Experimental Choices: The use of a palladium catalyst is central to the reaction, as it facilitates the oxidative addition to the halide and the subsequent reductive elimination of the product. The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide produced during the reaction.

Protocol: Sonogashira Coupling of (rac)-Hept-6-yn-3-ol with Iodobenzene

| Reagent | MW | Amount | Mmol | Equiv. |

| (rac)-Hept-6-yn-3-ol | 112.17 | 112 mg | 1.0 | 1.0 |

| Iodobenzene | 204.01 | 224 mg | 1.1 | 1.1 |

| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 0.025 |

| CuI | 190.45 | 5 mg | 0.025 | 0.025 |

| Triethylamine | 101.19 | 0.42 mL | 3.0 | 3.0 |

| THF (anhydrous) | - | 5 mL | - | - |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol), and copper(I) iodide (5 mg, 0.025 mmol).

-

Add anhydrous tetrahydrofuran (THF, 3 mL) and triethylamine (0.42 mL, 3.0 mmol).

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility.[11][12][13] This reaction allows for the facile synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.[][15]

-

Causality of Experimental Choices: The copper(I) catalyst is essential for activating the terminal alkyne towards cycloaddition with the azide. Sodium ascorbate is often used as a reducing agent to generate the active Cu(I) species in situ from a Cu(II) salt, which prevents the formation of undesirable side products.[11] The reaction is often performed in a mixture of water and a co-solvent to ensure the solubility of all reactants.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition with Benzyl Azide

| Reagent | MW | Amount | Mmol | Equiv. |

| (rac)-Hept-6-yn-3-ol | 112.17 | 112 mg | 1.0 | 1.0 |

| Benzyl Azide | 133.15 | 146 mg | 1.1 | 1.1 |

| CuSO₄·5H₂O | 249.69 | 12.5 mg | 0.05 | 0.05 |

| Sodium Ascorbate | 198.11 | 20 mg | 0.1 | 0.1 |

| t-Butanol/H₂O (1:1) | - | 4 mL | - | - |

Procedure:

-

In a 10 mL round-bottom flask, dissolve (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of t-butanol and water (4 mL).

-

In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (0.5 mL).

-

In another vial, prepare a solution of sodium ascorbate (20 mg, 0.1 mmol) in water (0.5 mL).

-

Add the copper sulfate solution and then the sodium ascorbate solution to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12 hours.

-

Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 1,4-disubstituted triazole.

Transformations of the Secondary Alcohol

The secondary alcohol in hept-6-yn-3-ol provides a handle for stereochemical control and further functionalization.

Oxidation of the secondary alcohol to the corresponding ketone, hept-6-yn-3-one, opens up new avenues for synthetic manipulation, such as the introduction of nucleophiles at the carbonyl carbon.[7][16][17] A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.[18]

-

Causality of Experimental Choices: Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for primary and secondary alcohols. It operates under neutral conditions and at room temperature, making it compatible with the terminal alkyne. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM).

Protocol: Dess-Martin Oxidation to Hept-6-yn-3-one

| Reagent | MW | Amount | Mmol | Equiv. |

| (rac)-Hept-6-yn-3-ol | 112.17 | 112 mg | 1.0 | 1.0 |

| Dess-Martin Periodinane | 424.14 | 509 mg | 1.2 | 1.2 |

| Dichloromethane (DCM) | - | 5 mL | - | - |

Procedure:

-

To a solution of (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add Dess-Martin periodinane (509 mg, 1.2 mmol) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (10 mL).

-

Stir vigorously for 15 minutes until the layers are clear.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone, which can be purified by flash chromatography if necessary.

In multi-step syntheses, it is often necessary to protect the alcohol to prevent it from reacting with incompatible reagents.[19][20][21] Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions.[6][22]

-

Causality of Experimental Choices: Tert-butyldimethylsilyl chloride (TBSCl) is a common silylating agent that forms a robust TBS ether. Imidazole is used as a base to deprotonate the alcohol and to catalyze the reaction. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF).

Protocol: Protection as a TBS Ether

| Reagent | MW | Amount | Mmol | Equiv. |

| (rac)-Hept-6-yn-3-ol | 112.17 | 112 mg | 1.0 | 1.0 |

| TBSCl | 150.73 | 181 mg | 1.2 | 1.2 |

| Imidazole | 68.08 | 102 mg | 1.5 | 1.5 |

| DMF (anhydrous) | - | 3 mL | - | - |

Procedure:

-

To a solution of (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol) in anhydrous dimethylformamide (3 mL), add imidazole (102 mg, 1.5 mmol) and tert-butyldimethylsilyl chloride (181 mg, 1.2 mmol).

-

Stir the reaction at room temperature for 4 hours.

-

Pour the reaction mixture into water (10 mL) and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the TBS-protected alcohol.

Stereoselective Reduction of the Alkyne

The alkyne can be stereoselectively reduced to either a cis- or trans-alkene, providing access to allylic alcohols, which are common motifs in natural products.[23][24]

-

Causality of Experimental Choices: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic reagent for the syn-hydrogenation of alkynes to cis-alkenes.[25] The "poisoning" of the catalyst is crucial to prevent over-reduction to the alkane.

Protocol: Lindlar Reduction to (Z)-Hept-6-en-3-ol

| Reagent | MW | Amount | Mmol | Equiv. |

| (rac)-Hept-6-yn-3-ol | 112.17 | 112 mg | 1.0 | 1.0 |

| Lindlar's Catalyst | - | 11 mg | - | 10% w/w |

| Quinoline | 129.16 | 1 drop | - | - |

| Ethyl Acetate | - | 5 mL | - | - |

| Hydrogen | 2.02 | Balloon | - | - |

Procedure:

-

To a solution of (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol) in ethyl acetate (5 mL), add Lindlar's catalyst (11 mg, 10% w/w) and one drop of quinoline.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude cis-allylic alcohol, which can be purified by flash chromatography.

Conceptual Synthetic Pathways

The true power of hept-6-yn-3-ol lies in its ability to be elaborated in a divergent fashion to create a library of natural product analogues. The following diagrams illustrate some conceptual synthetic pathways.

Caption: Divergent synthetic pathways from hept-6-yn-3-ol.

Caption: Linear synthesis employing a protection strategy.

Conclusion

Hept-6-yn-3-ol represents a valuable and versatile chiral building block for the synthesis of natural product analogues. Its readily accessible functional groups, the terminal alkyne and the secondary alcohol, can be manipulated with a high degree of predictability and selectivity using a wide range of modern synthetic methodologies. By employing the protocols and strategies outlined in this guide, researchers can leverage the synthetic potential of this simple yet powerful molecule to construct diverse and complex molecular scaffolds, thereby accelerating the process of drug discovery and the exploration of chemical biology.

References

Sources

- 1. Hept-6-yn-3-ol | C7H12O | CID 13113267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of analogues of natural products - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00169B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. air.unimi.it [air.unimi.it]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. uwindsor.ca [uwindsor.ca]

- 23. researchgate.net [researchgate.net]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]

functionalization of the hydroxyl group in hept-6-yn-3-ol

Application Note: Strategic Functionalization of Hept-6-yn-3-ol

Abstract & Strategic Significance

Hept-6-yn-3-ol (CAS: 17666-07-2) serves as a critical "bifunctional linchpin" in the total synthesis of polyketides, prostaglandins, and pheromones. Its structural value lies in the orthogonality between its secondary hydroxyl group (

This guide provides validated protocols for functionalizing the hydroxyl group while preserving the alkyne integrity. We address three primary transformations:

-

Chemo-selective Oxidation (Ketone formation without alkyne hydration).

-

Orthogonal Protection (Silyl ether formation for subsequent C-alkylation).

-

Stereochemical Inversion (Mitsunobu reaction for enantiomeric correction).

Chemoselectivity & Reactivity Analysis

Before initiating synthesis, one must map the reactivity landscape. The primary challenge is avoiding the hydration of the alkyne (Meyer-Schuster or Rupe rearrangement) when activating the alcohol.

Figure 1: Reactivity Logic Gate for Hept-6-yn-3-ol

Caption: Decision matrix for functionalizing C3-OH while mitigating C6-alkyne side reactions.

Protocol A: Chemoselective Oxidation (Dess-Martin Periodinane)

Objective: Convert hept-6-yn-3-ol to hept-6-yn-3-one. Challenge: Traditional chromic acid oxidations (Jones Reagent) are highly acidic and often hydrate terminal alkynes to methyl ketones. Solution: Dess-Martin Periodinane (DMP) operates under neutral/mildly basic conditions.

Materials

-

Hept-6-yn-3-ol (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Sodium Bicarbonate (

) -

Dichloromethane (DCM, anhydrous)

-

Sodium Thiosulfate (

)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask, dissolve hept-6-yn-3-ol (100 mg, 0.89 mmol) in anhydrous DCM (5 mL).

-

Buffering: Add solid

(300 mg). Note: This buffers the acetic acid by-product released by DMP. -

Addition: Cool the mixture to 0°C. Add DMP (453 mg, 1.07 mmol) in a single portion.

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (

) should disappear, replaced by the ketone ( -

Quench (Critical): Dilute with ether (10 mL). Add a 1:1 mixture of saturated aqueous

and 10% -

Workup: Extract with ether (

mL), dry over -

Purification: Flash chromatography (Silica gel, 10% EtOAc in Hexanes).

Expected Yield: 85–92%

Protocol B: Orthogonal Protection (TBS Ether Formation)

Objective: Protect the hydroxyl group to allow lithiation of the terminal alkyne (C-alkylation). Mechanism: Nucleophilic substitution at silicon. The bulkiness of the tert-butyldimethylsilyl (TBS) group prevents attack on the alkyne.

Materials

-

Hept-6-yn-3-ol (1.0 equiv)

-

TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (Dimethylformamide, anhydrous)

Step-by-Step Procedure

-

Dissolution: Dissolve hept-6-yn-3-ol (1.0 equiv) in anhydrous DMF (Concentration: 0.5 M).

-

Base Addition: Add imidazole (2.5 equiv). Stir until dissolved.

-

Silylation: Add TBSCl (1.2 equiv) portion-wise at 0°C.

-

Reaction: Warm to room temperature and stir for 4–6 hours.

-

Checkpoint: If reaction is slow, add a catalytic amount of DMAP (4-dimethylaminopyridine).

-

-

Workup: Pour into water to dissolve imidazole salts. Extract with Hexanes (TBS ethers are highly lipophilic; Hexanes is preferred over EtOAc to remove DMF).

-

Purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Data Validation:

| Property | Starting Material (Alcohol) | Product (TBS Ether) |

|---|

| IR Spectrum | Broad peak ~3400

Protocol C: Stereochemical Inversion (Mitsunobu Reaction)

Objective: Invert the stereocenter at C3 (e.g., converting (R)-hept-6-yn-3-ol to an (S)-ester).

Mechanism:

Figure 2: Mitsunobu Mechanism Pathway

Caption: Pathway for converting OH to a leaving group followed by SN2 inversion.

Step-by-Step Procedure

-

Setup: In a flask under Argon, combine hept-6-yn-3-ol (1.0 equiv), Triphenylphosphine (

, 1.5 equiv), and p-Nitrobenzoic acid (1.5 equiv) in anhydrous THF.-

Note:p-Nitrobenzoic acid is used because its ester is crystalline and easy to purify (UV active).

-

-

Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes.

-

Caution: Reaction is exothermic.

-

-

Reaction: Stir at 0°C for 30 mins, then room temperature for 12 hours.

-

Workup: Concentrate THF. Triturate the residue with cold Hexanes/Ether (1:1).

(Triphenylphosphine oxide) will precipitate as a white solid. Filter off the solid. -

Purification: The filtrate contains the inverted ester. Purify via column chromatography.[1]

References & Authority

-

PubChem Compound Summary: Hept-6-yn-3-ol. (2025). National Center for Biotechnology Information.

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.

-

[Link]

-

Foundational text for Protocol A.

-

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5] Synthesis.

-

Authoritative review for Protocol C.

-

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6] Journal of the American Chemical Society.

-

[Link]

-

Standard protocol for Silylation (Protocol B).

-

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Hept-6-en-1-yn-3-ol | C7H10O | CID 15247308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hept-6-yn-3-ol | C7H12O | CID 13113267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hept-6-en-3-yn-2-ol | C7H10O | CID 12829377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Functionalization and Cycloisomerization of Hept-6-yn-3-ol

Executive Summary

Hept-6-yn-3-ol (CAS: 1002-36-4) represents a high-value "bifunctional tether" in organic synthesis. Structurally, it possesses a secondary alcohol separated from a terminal alkyne by an ethylene linker (

This guide details two critical metal-catalyzed protocols:

-

Palladium-Catalyzed Sonogashira Coupling: For derivatizing the terminal alkyne while preserving the hydroxyl group.

-

Gold(I)-Catalyzed Cycloisomerization: For the rapid, atom-economical closure of the THF ring via intramolecular hydroalkoxylation.

Mechanistic Insight & Causality

The Thermodynamic vs. Kinetic Landscape

The transformation of hept-6-yn-3-ol relies on the electrophilic activation of the

-

Gold(I) Catalysis (Soft Lewis Acid): Au(I) coordinates preferentially to the alkyne

-bond, enhancing its electrophilicity.[1] The pendant hydroxyl group (C3) then acts as an intramolecular nucleophile. -

Regioselectivity (Baldwin’s Rules): For hept-6-yn-3-ol, the cyclization can theoretically proceed via 5-exo-dig (yielding a tetrahydrofuran) or 6-endo-dig (yielding a tetrahydropyran).

-

Experimental Reality: Au(I) strongly favors the 5-exo-dig pathway due to favorable orbital overlap and lower activation energy, typically yielding 2-substituted tetrahydrofurans with an exocyclic double bond.

-

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways and the specific activation mode of the Gold(I) catalyst.

Figure 1: Mechanistic divergence in the Au(I)-catalyzed cyclization of

Protocol A: Sonogashira Coupling (Functionalization)[2]

Objective: To attach an aryl or heteroaryl moiety to the terminal alkyne of hept-6-yn-3-ol without protecting the secondary alcohol. Challenge: Free alcohols can sometimes interfere with Pd catalysts or undergo side reactions. Solution: Use of a mild base system and high-turnover Pd/Cu catalyst system.

Materials & Reagents

| Component | Equivalents | Role |

| Hept-6-yn-3-ol | 1.0 equiv | Substrate |

| Aryl Iodide (Ar-I) | 1.1 equiv | Coupling Partner |

| Pd(PPh3)2Cl2 | 2.0 mol% | Pre-catalyst |

| CuI | 1.0 mol% | Co-catalyst |

| Triethylamine (Et3N) | 3.0 equiv | Base/Solvent mix |

| THF (Anhydrous) | Solvent (0.2 M) | Reaction Medium |

Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon.

-

Catalyst Loading: Charge the flask with Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%).

-

Solvent Addition: Add anhydrous THF followed by degassed Et3N via syringe. The solution should turn slightly yellow/brown.

-

Substrate Addition: Add the Aryl Iodide (1.1 equiv) followed by the slow addition of Hept-6-yn-3-ol (1.0 equiv) dissolved in a minimum amount of THF.

-

Critical Process Parameter (CPP): Maintain temperature at 25°C. If the aryl iodide is sterically hindered, heat to 50°C.

-

-

Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alkyne spot (stains with KMnO4) should disappear.

-

Workup: Dilute with Et2O, wash with saturated NH4Cl (to remove Cu salts—aqueous layer turns blue), then brine. Dry over MgSO4.

-

Purification: Flash column chromatography on silica gel.

Outcome: 1-Aryl-hept-6-yn-3-ol.

Protocol B: Gold(I)-Catalyzed Cycloisomerization

Objective: To cyclize the (functionalized or native) hept-6-yn-3-ol into a tetrahydrofuran derivative. Catalyst System: cationic Gold(I) generated in situ from AuCl(PPh3) and Silver Triflate (AgOTf).

Materials & Reagents

| Component | Equivalents | Role |

| Substrate | 1.0 equiv | Hept-6-yn-3-ol or derivative |

| AuCl(PPh3) | 5.0 mol% | Gold Source |

| AgOTf | 5.0 mol% | Chloride Scavenger |

| Dichloromethane (DCM) | Solvent (0.1 M) | Non-coordinating solvent |

| PTSA (Optional) | 10 mol% | Only if forming ketal (hydration) |

Step-by-Step Procedure

-

Catalyst Activation (In Situ): In a foil-wrapped vial (Ag salts are photosensitive), mix AuCl(PPh3) and AgOTf in anhydrous DCM for 10 minutes. A white precipitate (AgCl) will form.

-

Why: The active species is [Au(PPh3)]+ OTf-, a highly electrophilic cation capable of activating the alkyne.

-

-

Reaction Initiation: Filter the catalyst solution (optional, to remove AgCl) directly into a solution of the substrate in DCM under Nitrogen.

-

Reaction: Stir at Room Temperature (20–25°C).

-

Time: Reaction is typically very fast (30 min to 2 hours).

-

-

Quenching: Add a drop of Et3N to neutralize the Lewis acid.

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Flash chromatography.

Expected Products

-

From Hept-6-yn-3-ol (Terminal Alkyne): 2-ethyl-5-methylene-tetrahydrofuran.

-

Note: The exocyclic double bond is sensitive. Acidic workup may isomerize it to the internal position or hydrate it to a methyl ketone (2-acetyl-5-ethyl-tetrahydrofuran).

-

-

From 1-Aryl-hept-6-yn-3-ol (Internal Alkyne): 2-ethyl-5-benzyl-tetrahydrofuran (if reduced) or 2-ethyl-5-benzylidene-tetrahydrofuran.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Sonogashira) | Catalyst poisoning by O2 | Degas all solvents thoroughly (Freeze-Pump-Thaw). |

| Homocoupling (Glaser) | Excess O2 or CuI | Reduce CuI loading to 0.5 mol%; ensure strict Argon atmosphere. |

| Product Isomerization (Gold) | Trace acid or long reaction time | Quench immediately with Et3N; avoid silica gel with high acidity (use neutralized silica). |

| No Cyclization | Catalyst deactivation | Ensure AgOTf is fresh/dry. Chloride ions kill the cationic Au species. |

Integrated Workflow Diagram

The following DOT diagram summarizes the sequential functionalization and cyclization strategy.

Figure 2: Sequential workflow for converting Hept-6-yn-3-ol into complex ether scaffolds.

References

-

Genêt, J. P., et al. (2005).[1] "Highly Efficient Access to Strained Bicyclic Ketals via Gold-Catalyzed Cycloisomerization of Bis-homopropargylic Diols." Journal of the American Chemical Society, 127(28), 9976–9977.[1] Link

-

Wolfe, J. P., & Hay, M. B. (2010).

-Hydroxy Alkenes." Tetrahedron, 66(6), 1029-1051. (Context for metal-catalyzed ether synthesis). Link -

Pale, P., & Chuche, J. (1987). "Cyclization of Hydroxyalkynes: Synthesis of Dihydrofurans." Tetrahedron Letters, 28(51), 6447-6448. (Foundational work on alkynol cyclization). Link

-

Krause, N., & Winter, C. (2011). "Gold-Catalyzed Nucleophilic Cyclization of Functionalized Alkynes: A Golden Opportunity." Chemical Reviews, 111(3), 1944–1977. Link

-

Bakos, J., et al. (2019). "Palladium-catalyzed Sonogashira coupling reactions in

-valerolactone-based ionic liquids." Beilstein Journal of Organic Chemistry, 15, 2903–2911. (Specific reference to Sonogashira coupling of alkynols). Link

Sources

Synthesis of Hept-6-yn-3-ol via Grignard Reaction: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of hept-6-yn-3-ol, a secondary alkynyl alcohol, through a Grignard reaction. This application note is intended for researchers, scientists, and professionals in drug development who require a detailed, reliable, and scientifically grounded protocol. The procedure involves the formation of a propargyl Grignard reagent, which subsequently undergoes a nucleophilic addition to butanal. We delve into the mechanistic underpinnings of the reaction, offer a meticulously detailed experimental protocol, and emphasize critical safety considerations. All procedural steps are explained with a focus on causality, ensuring a thorough understanding of the experimental choices.

Introduction and Scientific Background

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[2][3] This reaction provides a powerful pathway for the synthesis of primary, secondary, and tertiary alcohols.[4][5]

The synthesis of hept-6-yn-3-ol (C7H12O)[6] serves as an excellent case study for the application of Grignard chemistry to produce structurally interesting molecules. As a secondary alcohol with a terminal alkyne, hept-6-yn-3-ol is a valuable building block in the synthesis of more complex organic molecules and potential pharmaceutical agents.

The core of this synthesis lies in the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon of an aldehyde like butanal.[7] The reaction proceeds through a six-membered ring transition state to form an alkoxide intermediate, which upon acidic workup, yields the desired alcohol.[1][4]

A critical aspect of this specific synthesis is the preparation and use of the propargyl Grignard reagent. Propargylmagnesium halides exist in a rapid equilibrium between the acetylenic and allenic forms. To favor the desired propargylation and minimize side reactions, careful control of the reaction conditions, particularly temperature, is paramount.[8][9]

Materials and Reagents

Proper preparation and handling of all materials are crucial for the success and safety of this experiment. All glassware must be scrupulously cleaned and oven-dried prior to use to eliminate any traces of water, which would quench the Grignard reagent.[10][11]

| Reagent/Material | Formula | M.W. ( g/mol ) | Grade | Supplier | Notes |

| Magnesium Turnings | Mg | 24.31 | High Purity | e.g., Sigma-Aldrich | Must be activated prior to use. |

| Propargyl Bromide | C₃H₃Br | 118.96 | ≥97% | e.g., Sigma-Aldrich | Potent lachrymator; handle in a fume hood.[9] |

| Butanal | C₄H₈O | 72.11 | Anhydrous, ≥99% | e.g., Sigma-Aldrich | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | e.g., Sigma-Aldrich | Extremely flammable; use in a well-ventilated fume hood away from ignition sources.[10] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | e.g., Sigma-Aldrich | Recommended over diethyl ether for its higher flash point.[12] |

| Iodine | I₂ | 253.81 | Crystal | e.g., Sigma-Aldrich | Used as an activator for magnesium.[10] |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Aqueous solution | Prepared in-house | For quenching the reaction.[13] |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | e.g., Sigma-Aldrich | For drying the organic phase. |

| Hydrochloric Acid | HCl | 36.46 | 1 M Aqueous solution | Prepared in-house | For workup. |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with a laboratory jack[14]

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

Preparation of the Propargyl Grignard Reagent

This phase focuses on the in-situ generation of propargylmagnesium bromide. The initiation of a Grignard reaction is often the most critical step. Visual cues such as the disappearance of the iodine color and the formation of a cloudy, grayish solution indicate a successful start.[15]

-

Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a 125 mL dropping funnel, and a nitrogen or argon inlet.[16] Ensure all joints are well-sealed.

-

Magnesium Activation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a stream of inert gas until purple iodine vapors are observed.[11] This process etches the passivating oxide layer on the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Add approximately 20 mL of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

-

Reagent Addition: In the dropping funnel, prepare a solution of propargyl bromide (1.0 equivalent) in 50 mL of anhydrous diethyl ether or THF. Add a small amount (approximately 5 mL) of this solution to the magnesium suspension.

-

Reaction Monitoring: The reaction should initiate within a few minutes, evidenced by gentle refluxing and the formation of a cloudy gray solution. If the reaction does not start, gentle warming or crushing the magnesium turnings with a dry glass rod may be necessary.[16]

-

Controlled Addition: Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.[14] If the reaction becomes too vigorous, cool the flask with an ice-water bath.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a dark gray to brownish suspension.

Reaction with Butanal to Synthesize Hept-6-yn-3-ol

The nucleophilic addition of the prepared Grignard reagent to butanal is an exothermic process. Maintaining a low temperature is crucial to prevent side reactions.

-

Cooling: Cool the flask containing the propargylmagnesium bromide solution to 0 °C using an ice-water bath.

-

Aldehyde Addition: Prepare a solution of butanal (1.05 equivalents) in 30 mL of anhydrous diethyl ether or THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification

The workup procedure is designed to quench the reaction, hydrolyze the magnesium alkoxide intermediate, and separate the desired product from inorganic salts and byproducts.

-

Quenching: Cool the reaction flask back to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.[13] This will hydrolyze the magnesium alkoxide and quench any unreacted Grignard reagent. Continue the addition until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

-

Washing: Combine all organic layers and wash them successively with water (50 mL) and brine (saturated NaCl solution, 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude hept-6-yn-3-ol can be purified by vacuum distillation or column chromatography on silica gel to yield a pure product.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of hept-6-yn-3-ol.

Safety and Handling Precautions

A thorough understanding and implementation of safety protocols are non-negotiable for conducting Grignard reactions.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are suitable for dexterity but are combustible; Nomex gloves offer better fire resistance).[14][17]

-

Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[17]

-

Anhydrous Conditions: The absolute exclusion of moisture is critical for the success of the reaction and to prevent uncontrolled exothermic reactions.[1][10]

-

Flammable Solvents: Diethyl ether and THF are highly flammable.[10] Ensure there are no open flames or spark sources in the vicinity. Use a heating mantle with a sand or oil bath for controlled heating, and avoid direct heating.[12]

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[10][12] An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.

-

Propargyl Bromide: This reagent is a potent lachrymator and is toxic. Handle with extreme care in a fume hood.[9]

-

Quenching: The quenching process should be performed slowly and carefully, especially at the beginning, as the reaction with water is vigorous.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Data Presentation: Key Reaction Parameters

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Magnesium Turnings | 1.1 | eq | |

| Propargyl Bromide | 1.0 | eq | Limiting Reagent |

| Butanal | 1.05 | eq | A slight excess ensures complete consumption of the Grignard reagent. |

| Reaction Conditions | |||

| Grignard Formation Temp. | rt to reflux | °C | Initiated at room temperature, maintained by the exotherm. |

| Aldehyde Addition Temp. | 0 - 10 | °C | Crucial for minimizing side reactions. |

| Reaction Time | 2 - 4 | h | Total reaction time post-initiation. |

| Workup | |||

| Quenching Solution | Saturated aq. NH₄Cl | - | A mild acidic workup to prevent dehydration of the alcohol.[13] |

| Expected Product | |||

| Hept-6-yn-3-ol | - | % Yield | Yields can vary but are typically in the moderate to good range. |

Conclusion

This application note provides a detailed and robust protocol for the synthesis of hept-6-yn-3-ol via a Grignard reaction. By adhering to the principles of anhydrous reaction conditions, careful temperature control, and stringent safety measures, researchers can reliably synthesize this valuable alkynyl alcohol. The provided explanations for each experimental step are intended to empower the user to not only follow the protocol but also to understand the underlying chemistry, allowing for informed troubleshooting and adaptation for related syntheses.

References

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

-

Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013, June 3). Retrieved from [Link]

-

Yanagisawa, A. (n.d.). Product Subclass 7: Propargylic Grignard Reagents. Retrieved from [Link]

- Cooper, G. D., & Finkbeiner, H. L. (1964). U.S. Patent No. 3,161,689. Washington, DC: U.S.

-

Making Propargyl Grignard reagent : r/chemistry - Reddit. (2016, August 4). Retrieved from [Link]

-

Grignard reaction safety - YouTube. (2024, June 7). Retrieved from [Link]

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Grignard reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

- CHM 244 Lab Practical- Grignard Reactions. (n.d.).

-

5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved from [Link]

-

5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

-

Show how to utilize Grignard synthesis to prepare hexan-3-ol from... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

-

Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13). Retrieved from [Link]

-

Hept-6-yn-3-ol | C7H12O | CID 13113267 - PubChem. (n.d.). Retrieved from [Link]

-

reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

-

Hept-6-en-1-yn-3-ol | C7H10O | CID 15247308 - PubChem. (n.d.). Retrieved from [Link]

-

Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hept-6-yn-3-ol | C7H12O | CID 13113267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acs.org [acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. dchas.org [dchas.org]

- 15. www1.udel.edu [www1.udel.edu]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

common side products in the synthesis of hept-6-yn-3-ol

Welcome to the technical support guide for the synthesis of hept-6-yn-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of this propargylic alcohol. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for hept-6-yn-3-ol, and what are the primary expected side products?

The most prevalent and direct method for synthesizing hept-6-yn-3-ol is the alkynylation of an aldehyde, specifically propanal, with a suitable alkynyl nucleophile.[1] This is typically achieved through a Grignard-type reaction where but-3-yn-1-ylmagnesium bromide is added to propanal.

The primary side products of concern in this synthesis are:

-

Allenyl alcohol isomer (hepta-5,6-dien-3-ol): Formation of the allenic isomer is a common issue in reactions involving propargyl-type Grignard reagents.[2]

-

Wurtz-type coupling products: Homocoupling of the Grignard reagent or its reaction with unreacted starting halide can lead to dimers.[3]

-

Enolization of propanal: The Grignard reagent, being a strong base, can deprotonate the α-carbon of propanal, leading to the formation of an enolate and unreacted starting materials upon workup.[4]

-

Unreacted starting materials: Incomplete reaction can leave residual propanal and the alkynyl halide.

Troubleshooting Guides: Side Product Mitigation

Issue 1: Formation of Allenyl Alcohol (hepta-5,6-dien-3-ol)

Symptoms:

-

Appearance of a new spot on TLC, often close to the desired product.

-

¹H NMR signals corresponding to vinyl protons (C=C-H).

-

GC-MS analysis showing a peak with the same mass as the desired product but a different retention time.

Root Cause Analysis: The Grignard reagent derived from propargyl bromide exists in equilibrium between the propargyl and allenyl forms.[5] The reaction with the aldehyde can proceed through either isomer, leading to a mixture of the desired alkynyl alcohol and the undesired allenyl alcohol.

dot

Caption: Equilibrium between propargyl and allenyl Grignard reagents leading to isomeric products.

Mitigation Strategies:

| Strategy | Rationale |

| Low Reaction Temperature | Maintain the reaction temperature at or below 0 °C during the addition of propanal. Lower temperatures favor the formation of the terminal alkyne product. |

| Choice of Metal | Zinc-mediated Barbier-type reactions have been shown to sometimes offer higher selectivity for the homopropargyl alcohol over the allenic alcohol.[2] |